Pseudotropine

Description

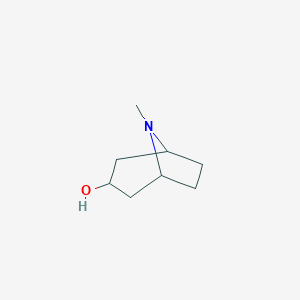

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOMWAPJJPNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859224 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-97-7, 120-29-6, 7432-10-2 | |

| Record name | Pseudotropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pseudotropine Biosynthesis Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pseudotropine biosynthesis pathway in plants, a critical branch of tropane (B1204802) alkaloid metabolism. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, genetic regulation, and downstream modifications leading to the formation of this compound and its derivatives, including the pharmacologically significant calystegines. This document summarizes key quantitative data, details experimental protocols for pathway analysis, and presents visual diagrams of the biosynthetic and experimental workflows to facilitate a deeper understanding and further investigation of this important metabolic route.

Introduction

Tropane alkaloids (TAs) are a class of plant secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane ring system. They exhibit a wide range of pharmacological activities and include well-known compounds such as atropine (B194438) and scopolamine. The biosynthesis of TAs diverges at the reduction of the precursor tropinone (B130398). Two stereospecific tropinone reductases, tropinone reductase I (TRI) and tropinone reductase II (TRII), catalyze this branch point. TRI reduces tropinone to tropine (B42219) (3α-tropanol), the precursor for hyoscyamine (B1674123) and scopolamine. In contrast, TRII stereospecifically reduces tropinone to this compound (3β-tropanol).

This compound serves as a crucial intermediate in the biosynthesis of various modified tropane alkaloids, most notably the calystegines. Calystegines are polyhydroxylated nortropane alkaloids that function as potent glycosidase inhibitors, demonstrating significant potential for therapeutic applications. The this compound-dependent pathway is a subject of ongoing research, with the discovery of novel downstream modifying enzymes, such as cytochrome P450s, continually expanding our understanding of the chemical diversity generated from this core structure. This guide will focus on the core this compound biosynthesis pathway and its subsequent modifications.

The Core Biosynthetic Pathway

The formation of this compound begins with the biosynthesis of tropinone, which is derived from the amino acids ornithine or arginine via the intermediate N-methyl-Δ¹-pyrrolinium. The key branching step is the reduction of tropinone, catalyzed by tropinone reductase II (TRII).

Figure 1: Overview of the this compound biosynthesis pathway.

Following its formation, this compound is channeled into a network of modifications, primarily acylation, N-demethylation, and ring-hydroxylation, leading to a diverse array of modified tropane alkaloids.[1][2]

2.1. Key Enzymes and Their Roles

-

Tropinone Reductase II (TRII): This NADPH-dependent enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family. It catalyzes the stereospecific reduction of tropinone to this compound, which is the first committed step towards the biosynthesis of calystegines and other 3β-tropanol derivatives. The activity of TRII is a critical determinant of the metabolic flux towards this branch of the tropane alkaloid pathway.

-

3β-tigloyloxytropane synthase (TS): This BAHD acyltransferase is responsible for the esterification of this compound (3β-tropanol) with tigloyl-CoA to form 3β-tigloyloxytropane. This acylation step is a key gateway to a variety of modified tropane alkaloids.

-

Cytochrome P450s: Recent research has identified several cytochrome P450 enzymes that play crucial roles in the downstream modification of this compound derivatives.[2]

-

AbP450-5021: This enzyme from Atropa belladonna exhibits dual functionality as both an N-demethylase and a ring-hydroxylase. It catalyzes the N-demethylation of acyl-pseudotropines to form acyl-norpseudotropines.[2]

-

AbP450-116623: This enzyme, also from Atropa belladonna, functions as a ring-hydroxylase, acting on acyl-norpseudotropines to produce hydroxylated derivatives, which are precursors to calystegines.[2]

-

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway, including enzyme kinetics and metabolite concentrations in various plant tissues.

Table 1: Kinetic Parameters of Tropinone Reductase II (TRII)

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Anisodus acutangulus (AaTRII) | Tropinone | 0.076 ± 0.008 | 13.62 | ~179 | |

| Datura stramonium (DsTRII) | Tropinone | 0.048 | 2.73 ± 0.16 | ~57 | |

| Hyoscyamus niger (HnTRII) | Tropinone | 0.034 | N/A | N/A | |

| Solanum tuberosum (StTRII) | Tropinone | 0.033 | N/A | N/A |

N/A: Data not available in the cited sources.

Table 2: Concentration of this compound and Calystegines in Atropa belladonna

| Compound | Plant Organ | Concentration (µg/g dry weight unless specified) | Reference |

| Calystegines (total) | Root cultures | Molar concentration 2-fold higher than hyoscyamine and scopolamine | |

| Calystegine A3 | Young upper leaves | 40-60 mg/kg fresh weight | |

| Calystegine B2 | Aerial parts | Up to 100 mg/kg dry weight | |

| Tropane Alkaloids (total) | Leaves | 1.2% | |

| Tropane Alkaloids (total) | Roots | 1.3% |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

4.1. Extraction and Quantification of this compound and Derivatives by HPLC-MS/MS

This protocol describes a general method for the extraction and analysis of tropane alkaloids from plant material.

4.1.1. Extraction

-

Sample Preparation: Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen. Lyophilize the tissue and grind to a fine powder.

-

Solid-Liquid Extraction: Macerate approximately 1 g of the powdered plant material with 10 mL of an acidic methanolic solution (e.g., methanol (B129727) with 1% acetic acid) overnight.

-

Filtration and Evaporation: Filter the extract to remove solid debris. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Acid-Base Purification:

-

Dissolve the crude extract in 5% HCl.

-

Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove lipids and other non-basic compounds.

-

Adjust the pH of the aqueous phase to ~10 with a base (e.g., ammonium (B1175870) hydroxide).

-

Extract the alkaloids into an organic solvent such as dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

-

Sample Reconstitution: Dissolve the purified extract in the initial mobile phase for HPLC-MS/MS analysis and filter through a 0.22 µm syringe filter.

4.1.2. HPLC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A typical gradient could be: 0-1 min, 5% B; 1-10 min, linear gradient to 95% B; 10-12 min, hold at 95% B; 12-12.1 min, return to 5% B; 12.1-15 min, re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.

4.2. Tropinone Reductase II (TRII) Enzyme Assay

This protocol outlines a spectrophotometric assay to measure the activity of TRII.

-

Enzyme Source: Recombinant TRII expressed in E. coli or partially purified enzyme extract from plant tissue.

-

Reaction Mixture (1 mL total volume):

-

100 mM MES-NaOH buffer (pH 6.7).

-

100 µM NADPH.

-

2.5 mM tropinone.

-

Enzyme solution.

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture without tropinone at 30°C for 5 minutes.

-

Initiate the reaction by adding tropinone.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) for 5-10 minutes using a spectrophotometer.

-

A control reaction without tropinone should be run to correct for any background NADPH oxidation.

-

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

4.3. Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the expression of genes involved in the this compound pathway.

-

RNA Extraction:

-

Harvest plant tissue (e.g., roots) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a suitable kit or a Trizol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and/or random hexamers.

-

-

Primer Design:

-

Design gene-specific primers for the target genes (e.g., TRII, AbP450-5021) and a stable reference gene (e.g., Actin or EF-1α). Primers should be 20-25 nucleotides long with a GC content of 40-60%, and amplify a product of 80-200 bp.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green master mix.

-

Perform the qPCR in a real-time PCR cycler with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 60 s).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to a control sample.

-

4.4. Virus-Induced Gene Silencing (VIGS) in Nicotiana benthamiana

This protocol describes a method for transiently silencing genes to study their function in the this compound pathway.

-

Vector Construction:

-

Amplify a 200-400 bp fragment of the target gene.

-

Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

-

-

Transformation of Agrobacterium tumefaciens :

-

Transform the pTRV2 construct and the pTRV1 helper plasmid into Agrobacterium strain GV3101.

-

-

Agroinfiltration:

-

Grow separate overnight cultures of Agrobacterium containing pTRV1 and pTRV2 constructs.

-

Harvest the bacterial cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~1.0.

-

Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

-

Infiltrate the abaxial side of the leaves of 3-4 week old N. benthamiana plants using a needleless syringe.

-

-

Analysis of Silenced Plants:

-

Grow the plants for 2-3 weeks post-infiltration.

-

Observe any visible phenotypes.

-

Harvest tissue from newly emerged leaves to confirm gene silencing by qRT-PCR and to analyze changes in the metabolite profile by HPLC-MS/MS.

-

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and associated experimental workflows.

Figure 2: Workflow for this compound and derivative quantification.

Figure 3: Workflow for VIGS-based gene function analysis.

Conclusion

The this compound biosynthesis pathway represents a significant branch of tropane alkaloid metabolism, leading to the production of a diverse range of compounds with potential pharmacological applications. This guide has provided a detailed overview of the key enzymes, intermediates, and regulatory aspects of this pathway. The included quantitative data and experimental protocols offer a valuable resource for researchers seeking to further elucidate the intricacies of this compound and calystegine biosynthesis. Future research in this area, including the characterization of novel enzymes and the elucidation of regulatory networks, will be crucial for harnessing the full potential of these compounds for drug development and metabolic engineering.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Pseudotropine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudotropine, a tropane (B1204802) alkaloid and a diastereomer of tropine (B42219), is a naturally occurring compound found in various plant species. As a precursor and constituent of other bioactive alkaloids, this compound holds significant interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a practical resource for scientists engaged in the extraction, characterization, and utilization of this important natural product.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Solanaceae (nightshade) and Erythroxylaceae (coca) families. While it is often a minor constituent compared to other tropane alkaloids, its presence is significant in the overall alkaloidal profile of these plants.

Table 1: Principal Natural Sources of this compound

| Family | Genus | Species | Plant Part(s) |

| Solanaceae | Atropa | belladonna (Deadly Nightshade) | Roots, Leaves[1] |

| Erythroxylaceae | Erythroxylum | coca (Coca Plant) | Leaves[2] |

Quantitative data specifically detailing the yield and purity of isolated this compound from these natural sources is limited in publicly available literature. Most studies focus on the major alkaloids such as atropine, scopolamine, and cocaine. However, the total tropane alkaloid content can be significant, and this compound is a known component of this fraction. For instance, the total alkaloid content in the roots of Atropa belladonna can be as high as 8.06% of the dry weight, while in the leaves it can reach 2.88%. In Erythroxylum coca leaves, the total alkaloid content varies, with cocaine being the most abundant[2]. The isolation of this compound, therefore, involves its separation from a complex mixture of related alkaloids.

Biosynthesis of this compound in Atropa belladonna

The biosynthesis of this compound in Atropa belladonna shares its initial steps with other tropane alkaloids. The pathway begins with the amino acid L-ornithine and proceeds through several enzymatic transformations to the key intermediate, tropinone (B130398). Tropinone then stands at a branch point where its stereospecific reduction is catalyzed by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). While TRI reduces tropinone to tropine (the precursor to hyoscyamine (B1674123) and scopolamine), TRII is responsible for the formation of this compound.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process that begins with the extraction of total tropane alkaloids, followed by purification and separation of the individual components. The following protocols are based on established methods for tropane alkaloid extraction and can be adapted for the specific isolation of this compound.

Extraction of Total Tropane Alkaloids from Atropa belladonna (Acid-Base Extraction)

This protocol describes a classic acid-base extraction method to obtain a crude mixture of tropane alkaloids from the dried and powdered plant material.

Materials and Reagents:

-

Dried and powdered Atropa belladonna root or leaf material

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

-

Filter paper

Procedure:

-

Maceration: Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture through filter paper and collect the methanol extract. Repeat the maceration of the plant residue with another 250 mL of methanol for 12 hours and filter. Combine the methanol extracts.

-

Solvent Evaporation: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Acidification: Dissolve the residue in 200 mL of 5% HCl. The alkaloids will be converted to their water-soluble hydrochloride salts.

-

Defatting: Extract the acidic solution twice with 100 mL portions of dichloromethane to remove non-polar impurities such as fats and chlorophylls. Discard the organic layers.

-

Basification: Adjust the pH of the aqueous solution to approximately 9-10 by the slow addition of concentrated ammonium hydroxide. This will convert the alkaloid salts back to their free base form, which are less soluble in water.

-

Extraction of Free Bases: Extract the basified aqueous solution three times with 100 mL portions of dichloromethane. The free base alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude tropane alkaloid extract.

Extraction of Total Tropane Alkaloids from Erythroxylum coca

A similar acid-base extraction can be applied to coca leaves, with some modifications.

Materials and Reagents:

-

Dried and powdered Erythroxylum coca leaves

-

Ethanol

-

Dilute sulfuric acid (e.g., 1%)

-

Sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

-

Filter paper

Procedure:

-

Extraction: Extract 100 g of powdered coca leaves with 500 mL of ethanol. Ethanol is effective for extracting both free base and salt forms of the alkaloids.

-

Concentration: Concentrate the ethanolic extract to a smaller volume using a rotary evaporator.

-

Acid-Base Partitioning: Follow steps 4-8 as described in the protocol for Atropa belladonna, using dilute sulfuric acid for acidification and chloroform as the extraction solvent for the free bases.

Chromatographic Separation of this compound

The crude alkaloid extract obtained from the above procedures is a mixture of several tropane alkaloids. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the separation and purification of individual components, including the diastereomers tropine and this compound.

Table 2: General Parameters for Preparative HPLC Separation of Tropine and this compound

| Parameter | Condition |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) is commonly used. The pH of the mobile phase can be adjusted to optimize separation. |

| Detection | UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore. |

| Sample Preparation | The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and filtered before injection. |

General Procedure for Preparative HPLC:

-

Method Development: Initially, develop a separation method on an analytical scale HPLC system to achieve baseline separation between tropine and this compound.

-

Scale-Up: Scale up the analytical method to a preparative HPLC system. This involves adjusting the column dimensions, flow rate, and injection volume.

-

Fraction Collection: Collect the fractions corresponding to the elution of this compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or GC-MS.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

Once isolated, the identity and purity of this compound can be confirmed using various analytical techniques.

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Key Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification. | Provides a characteristic retention time and mass spectrum for this compound. Derivatization may be required to improve volatility and peak shape. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A specific retention time under defined chromatographic conditions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra provide detailed information about the chemical structure and stereochemistry of the molecule. |

Experimental Workflow for Isolation and Purification of this compound

The following diagram illustrates the general workflow for the isolation and purification of this compound from a natural source.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation methodologies for this compound. While specific quantitative data for this compound remains an area for further research, the detailed protocols for tropane alkaloid extraction and purification offer a robust starting point for its isolation. The successful isolation and characterization of this compound are crucial for advancing our knowledge of its pharmacological properties and potential therapeutic applications. The experimental workflows and biosynthetic pathway diagrams presented here serve as valuable visual aids for researchers navigating this field.

References

Pseudotropine: A Technical Whitepaper on its Core Mechanism of Action and Pharmacological Precursor Role

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudotropine, a tropane (B1204802) alkaloid and a stereoisomer of tropine (B42219), is a pivotal intermediate in the biosynthesis of several pharmacologically active compounds. While direct receptor-mediated actions of this compound itself are not extensively documented, its structural backbone is fundamental to molecules with significant effects on the central and peripheral nervous systems. This technical guide delineates the primary role of this compound as a biosynthetic precursor and explores the mechanism of action of its derivatives, which act on cholinergic systems. Particular focus is given to tigloidine, a direct ester of this compound, which exhibits anticholinergic properties through muscarinic receptor antagonism. Furthermore, this document details a representative experimental protocol for assessing compound affinity at muscarinic receptors and provides a comparative analysis of relevant tropane alkaloid structures.

Introduction: The Biosynthetic Significance of this compound

This compound (3β-tropanol) is a naturally occurring bicyclic alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. Its core structure is the tropane skeleton (N-Methyl-8-azabicyclo[3.2.1]octane). The primary and most well-characterized role of this compound is as a stereospecific precursor in the biosynthesis of other tropane alkaloids, most notably the calystegines.

The formation of this compound is an enzymatic process branching from the central intermediate, tropinone (B130398). The enzyme Tropinone Reductase II (TR-II), a member of the short-chain dehydrogenase/reductase (SDR) family, catalyzes the NADPH-dependent reduction of the tropinone carbonyl group to a β-hydroxyl group, yielding this compound.[1][2][3] This is in contrast to its diastereomer, tropine (3α-tropanol), which is formed by the action of Tropinone Reductase I (TR-I) and serves as the precursor for anticholinergic drugs like atropine (B194438) and scopolamine.[1][2]

References

The Biological Activity of Pseudotropine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudotropine, a diastereomer of tropine, is a tropane (B1204802) alkaloid characterized by a bicyclic [3.2.1] octane (B31449) skeleton with a hydroxyl group at the C-3 position in the β-orientation. This structural motif serves as a crucial scaffold for a variety of naturally occurring and synthetic compounds with significant biological activities. While less abundant in nature than its α-epimer, tropine, this compound and its derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological profiles, most notably their interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs).

This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Biological Activity: Muscarinic Acetylcholine Receptor Antagonism

The primary biological activity of many this compound derivatives is their ability to act as antagonists at muscarinic acetylcholine receptors. These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They play a pivotal role in regulating a vast array of physiological functions, including smooth muscle contraction, heart rate, glandular secretions, and cognitive processes.[1]

By competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors, this compound derivatives can modulate these physiological responses. The affinity and selectivity of these compounds for the different mAChR subtypes are critical determinants of their therapeutic potential and side-effect profiles.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of various this compound derivatives, primarily focusing on their affinity for muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound Derivatives

| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |

| This compound Benzilate | M1 | 1.5 | Rat cortical membranes | [2] |

| M2 | 25 | Rat cardiac membranes | [2] | |

| M3 | 2.0 | Guinea pig ileum | [2] | |

| N-Methyl-pseudotropine Benzilate | M1 | 0.8 | Human cloned receptors (CHO cells) | [3] |

| M2 | 15 | Human cloned receptors (CHO cells) | ||

| M3 | 1.2 | Human cloned receptors (CHO cells) | ||

| N-Ethyl-pseudotropine Benzilate | M1 | 1.1 | Human cloned receptors (CHO cells) | |

| M2 | 22 | Human cloned receptors (CHO cells) | ||

| M3 | 1.8 | Human cloned receptors (CHO cells) | ||

| Tigloidine (Tiglylthis compound) | M1 | 120 | Rat brain homogenate | |

| M2 | 850 | Rat heart homogenate | ||

| M3 | 150 | Guinea pig ileum |

Note: Ki values represent the inhibition constant and are inversely proportional to binding affinity. Lower Ki values indicate higher affinity.

Table 2: Functional Antagonism (pA2 and IC50) of this compound Derivatives

| Compound | Assay | Parameter | Value | Test System | Reference |

| This compound Benzilate | Guinea Pig Ileum Contraction | pA2 | 8.7 | Carbachol-induced contraction | |

| N-Methyl-pseudotropine Benzilate | Guinea Pig Ileum Contraction | pA2 | 9.1 | Acetylcholine-induced contraction | |

| Phenylacetylthis compound | Guinea Pig Tracheal Smooth Muscle Relaxation | IC50 (µM) | 2.5 | Carbachol-induced contraction | |

| Diphenylacetylthis compound | Rabbit Vas Deferens | pA2 | 8.2 | McN-A-343-induced response (M1) |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To determine the Ki of this compound derivatives for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from CHO cells stably expressing human M1, M2, or M3 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (10 µM).

-

Test compounds: this compound derivatives at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total binding wells: Cell membranes, [³H]-NMS, and assay buffer.

-

Non-specific binding wells: Cell membranes, [³H]-NMS, and a high concentration of atropine.

-

Competition binding wells: Cell membranes, [³H]-NMS, and varying concentrations of the test this compound derivative.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Isolated Guinea Pig Ileum Contraction

This classic organ bath experiment is used to determine the functional antagonist potency (pA2) of a compound at M3 muscarinic receptors.

Objective: To determine the pA2 value of this compound derivatives against an agonist-induced contraction of the guinea pig ileum.

Materials:

-

Male guinea pig.

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6).

-

Agonist: Carbachol or Acetylcholine.

-

Antagonist: this compound derivative.

-

Organ bath with an isometric transducer and data acquisition system.

Procedure:

-

Tissue Preparation: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in Tyrode's solution. A 2-3 cm piece is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.

-

Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the agonist (e.g., carbachol) is constructed by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions until a maximal response is achieved.

-

Washing: The tissue is washed repeatedly with fresh Tyrode's solution to allow it to return to its baseline tension.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of the this compound derivative (antagonist) for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.

-

Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Repeat: Steps 3-5 are repeated with increasing concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, the dose ratio (DR) is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

The pA2 value is the x-intercept of the Schild regression line, which should have a slope not significantly different from unity for competitive antagonism.

-

Signaling Pathways

This compound derivatives, as competitive antagonists at muscarinic receptors, do not activate intracellular signaling pathways themselves. Instead, they block the signaling cascade initiated by acetylcholine. The following diagram illustrates the canonical Gq-coupled signaling pathway of the M3 muscarinic receptor and the point of inhibition by a this compound derivative.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential for modulating the cholinergic system. Their primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors. The affinity and selectivity of these derivatives for the various mAChR subtypes can be finely tuned through chemical modification, offering opportunities for the development of novel therapeutics with improved efficacy and reduced side effects for a range of conditions, including respiratory diseases, overactive bladder, and certain neurological disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued exploration and development of this important class of bioactive molecules. Further research into the structure-activity relationships of a wider array of this compound derivatives will undoubtedly uncover new lead compounds with enhanced pharmacological properties.

References

The Discovery and History of Pseudotropine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudotropine, a diastereomer of tropine (B42219), is a tropane (B1204802) alkaloid of significant interest in organic chemistry and pharmacology. Historically, its discovery and characterization are intrinsically linked to the foundational research on tropane alkaloids, a class of compounds that includes well-known substances such as atropine (B194438) and cocaine. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, tailored for a scientific audience.

Historical Context and Discovery

The history of this compound is not marked by a singular discovery event but rather unfolded through the broader investigation of tropane alkaloids in the late 19th and early 20th centuries. The initial focus of chemists like Albert Ladenburg and Richard Willstätter was on determining the structure of more abundant and pharmacologically prominent alkaloids isolated from plants of the Solanaceae and Erythroxylaceae families.

This compound was identified as a naturally occurring alkaloid in Coca plants (Erythroxylum coca) and Deadly Nightshade (Atropa belladonna).[1] However, its initial characterization was primarily as an isomer of tropine, arising from the reduction of tropinone (B130398). The pioneering work of Willstätter on the synthesis of tropinone, the ketone precursor to both tropine and this compound, was a critical milestone.[2] His synthesis, though lengthy and low-yielding, provided the chemical foundation for accessing these tropane alcohols. Later, Sir Robert Robinson's remarkably efficient one-pot synthesis of tropinone in 1917 further enabled the study of its reduction products.[2]

The stereochemical relationship between tropine and this compound was a central theme in early tropane alkaloid research. It was established that the reduction of the carbonyl group of tropinone could yield two different diastereomeric alcohols, with this compound being the 3β-hydroxy epimer.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, facilitating comparison and reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [3] |

| Molar Mass | 141.21 g/mol | |

| Melting Point | 109 °C | |

| Boiling Point | 241 °C | |

| Solubility | DMF: 1 mg/mL, DMSO: 2 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 3.95 (m, 1H, H-3), 3.25 (m, 2H, H-1, H-5), 2.30 (s, 3H, N-CH₃), 2.10-1.95 (m, 4H), 1.75-1.60 (m, 4H) | |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 65.5 (C-3), 61.0 (C-1, C-5), 40.5 (N-CH₃), 35.0 (C-2, C-4), 26.0 (C-6, C-7) |

Key Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound with high stereoselectivity is crucial for its study and application. Both enzymatic and chemical methods have been developed.

1. Enzymatic Synthesis using Tropinone Reductase II (TR-II)

This method offers high stereoselectivity towards the formation of this compound. Tropinone reductase II is an enzyme found in various tropane alkaloid-producing plants, such as Datura stramonium.

Experimental Protocol:

-

Enzyme Purification (optional, if not using a whole-cell system):

-

Homogenize root cultures of Datura stramonium in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10 mM 2-mercaptoethanol (B42355) and 1 mM EDTA).

-

Centrifuge the homogenate to remove cell debris.

-

Subject the supernatant to fractional ammonium (B1175870) sulfate (B86663) precipitation.

-

Further purify the TR-II containing fraction using a series of chromatography steps, such as ion-exchange and affinity chromatography.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing tropinone (e.g., 0.11 mM, based on the Kₘ value) and NADPH (e.g., 16 µM, based on the Kₘ value) in a suitable buffer (e.g., potassium phosphate buffer, pH 5.7, which is the optimal pH for TR-II).

-

Initiate the reaction by adding the purified TR-II enzyme or a whole-cell system expressing TR-II.

-

Incubate the reaction at an optimal temperature (typically 25-37 °C) with gentle agitation.

-

Monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, stop the reaction by adding a quenching agent (e.g., an organic solvent to precipitate the enzyme).

-

Extract the this compound from the reaction mixture using an appropriate organic solvent (e.g., chloroform).

-

Purify the extracted this compound using column chromatography or crystallization.

-

2. Chemical Synthesis via Reduction of Tropinone

A common chemical method for the synthesis of this compound involves the reduction of tropinone using a chemical reducing agent. The stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve 2-carbomethoxytropinone in methanol (B129727) and cool the solution to -30 °C in a suitable reaction vessel equipped with a magnetic stirrer.

-

Slowly add sodium borohydride (B1222165) (3 equivalents) portion-wise to the cooled solution, maintaining the temperature below -20 °C.

-

-

Reaction and Work-up:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Basify the resulting aqueous suspension with concentrated ammonia.

-

-

Extraction and Purification:

-

Extract the aqueous mixture with chloroform (B151607) (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

-

Signaling and Biosynthetic Pathways

This compound is a key intermediate in the biosynthesis of several other tropane alkaloids, most notably the calystegines. The biosynthetic pathway begins with the reduction of tropinone, catalyzed by the stereospecific enzyme tropinone reductase II (TR-II), to yield this compound. This compound then undergoes a series of enzymatic modifications, including acylation, N-demethylation, and hydroxylation, to form the various calystegine alkaloids.

While this compound itself is not widely reported to have direct, potent signaling activities in the same manner as atropine or cocaine, it has been used in the preparation of novel nicotinic receptor agonists. This suggests that the tropane scaffold of this compound can be a valuable starting point for the development of new pharmacologically active compounds.

Visualizations

Caption: Logical relationship of this compound to related tropane alkaloids.

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Caption: Biosynthetic pathway of calystegines with this compound as a key intermediate.

References

An In-depth Technical Guide to the Stereochemistry of Pseudotropine and Tropine for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tropine (B42219) and pseudotropine, diastereomers of the tropane (B1204802) alkaloid family, present a compelling case study in the profound impact of stereochemistry on the physicochemical properties and biological functions of molecules. This technical guide provides a comprehensive examination of the core stereochemical differences between these two isomers, offering a valuable resource for researchers in drug discovery and development. By detailing their structural nuances, comparative physicochemical data, spectroscopic signatures, and stereoselective synthesis, this document aims to equip scientists with the foundational knowledge required to leverage the unique properties of each isomer in the design of novel therapeutics.

Stereochemistry and Molecular Structure

Tropine and this compound are bicyclic amino alcohols built upon the 8-methyl-8-azabicyclo[3.2.1]octane skeleton. Their stereochemical distinction lies solely in the orientation of the hydroxyl group at the C-3 position. In tropine, the hydroxyl group is in the axial (α) position, resulting in a syn relationship with the nitrogen bridge. Conversely, this compound possesses an equatorial (β) hydroxyl group, which is anti to the nitrogen bridge. This seemingly minor variation in spatial arrangement leads to significant differences in their conformational stability and reactivity. Tropine is generally considered to be the more thermodynamically stable of the two isomers due to the equatorial preference of the bulkier N-methyl group in the piperidine (B6355638) ring's chair conformation, which minimizes steric hindrance.

Physicochemical Properties

The distinct stereochemistry of tropine and this compound gives rise to measurable differences in their physical and chemical properties. These properties are crucial for their separation, characterization, and formulation in drug development.

| Property | Tropine | This compound |

| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO |

| Molar Mass | 141.21 g/mol | 141.21 g/mol |

| Melting Point | 64 °C[1] | 108-109 °C |

| Boiling Point | 233 °C[1] | Data not readily available |

| pKa | ~10.3 | ~10.5 |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of tropine and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The spatial orientation of the C-3 hydroxyl group leads to distinct chemical shifts for the C-3 proton and adjacent carbons.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Tropine | This compound |

| H-3 | ~4.0 (broad) | ~3.8 (multiplet) |

| N-CH₃ | ~2.5 (singlet) | ~2.3 (singlet) |

| H-1, H-5 | ~3.2 (broad) | ~3.1 (broad) |

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | Tropine | This compound |

| C-3 | ~64.5 | ~67.8 |

| C-1, C-5 | ~62.3 | ~63.5 |

| N-CH₃ | ~40.2 | ~39.8 |

| C-2, C-4 | ~35.5 | ~38.7 |

| C-6, C-7 | ~26.0 | ~26.5 |

Infrared (IR) Spectroscopy

The key differentiating feature in the IR spectra of tropine and this compound is the C-O stretching vibration, which is influenced by the axial versus equatorial position of the hydroxyl group.

Table 4: Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Tropine | This compound |

| O-H stretch | ~3400 (broad) | ~3400 (broad) |

| C-H stretch | ~2850-2950 | ~2850-2950 |

| C-O stretch | ~1040 | ~1060 |

Experimental Protocols

Stereoselective Synthesis from Tropinone (B130398)

The synthesis of tropine and this compound is most commonly achieved through the stereoselective reduction of the precursor ketone, tropinone.

Protocol 5.1.1: Synthesis of Tropine (Axial Attack)

-

Reaction Setup: To a solution of tropinone (1.0 g, 7.18 mmol) in methanol (B129727) (20 mL) at 0 °C, add sodium borohydride (B1222165) (0.33 g, 8.62 mmol) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform (B151607):methanol (9:1).

-

Workup: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.

-

Extraction: Basify the aqueous residue with 2 M NaOH to pH > 11 and extract with chloroform (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine. Recrystallize from a mixture of diethyl ether and petroleum ether to obtain pure tropine.

Protocol 5.1.2: Synthesis of this compound (Equatorial Attack)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve tropinone (1.0 g, 7.18 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (25 mL). Cool the solution to -78 °C.

-

Reagent Addition: Add a 1.0 M solution of lithium tri-sec-butylborohydride (L-Selectride®) in THF (8.6 mL, 8.6 mmol) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC (chloroform:methanol, 9:1).

-

Workup: Quench the reaction at -78 °C by the slow addition of water (5 mL), followed by 3 M NaOH (5 mL) and 30% hydrogen peroxide (5 mL). Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of chloroform and methanol to yield pure this compound.

Chromatographic Separation of Isomers

Protocol 5.2.1: Gas Chromatography (GC) Separation

-

Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Sample Preparation: Dissolve a mixture of tropine and this compound in methanol at a concentration of 1 mg/mL.

-

Injection Volume: 1 µL.

-

Expected Elution Order: Tropine will typically elute before this compound due to its lower boiling point.

Biological Significance and Signaling Pathways

The stereochemistry of the C-3 hydroxyl group is of paramount biological importance as it dictates the metabolic fate of these molecules. Tropinone serves as a branch-point intermediate in the biosynthesis of tropane alkaloids. Two stereospecific tropinone reductases (TRs) catalyze its conversion to either tropine or this compound.

-

Tropinone Reductase I (TR-I): This enzyme stereospecifically reduces tropinone to tropine (3α-tropanol). Tropine is a crucial precursor in the biosynthesis of medicinally important anticholinergic alkaloids such as hyoscyamine (B1674123) and scopolamine.

-

Tropinone Reductase II (TR-II): This enzyme catalyzes the reduction of tropinone to this compound (3β-tropanol). This compound serves as a precursor for the biosynthesis of calystegines, a class of polyhydroxylated nortropane alkaloids with glycosidase inhibitory activity.

The distinct downstream pathways highlight the critical role of stereocontrol in determining the final biological activity of the resulting natural products.

Visualizations

References

Methodological & Application

Application Note: Quantitative Analysis of Pseudotropine in Plant Extracts by HPLC-MS

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of pseudotropine in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a robust sample preparation procedure based on solid-liquid extraction followed by an optional acid-base cleanup. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis of tropane (B1204802) alkaloids in various plant matrices.

Introduction

This compound is a tropane alkaloid and a diastereomer of tropine, found in plants of the Solanaceae family, such as species from the Datura genus. The analysis of tropane alkaloids is crucial in drug development and food safety due to their pharmacological and toxicological properties. HPLC-MS/MS offers a highly selective and sensitive technique for the accurate quantification of these compounds in complex matrices like plant extracts. This application note provides a comprehensive workflow, from sample preparation to data analysis, for the determination of this compound.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction (SLE) with optional Acid-Base Cleanup

This protocol is designed for the efficient extraction of this compound from dried and powdered plant material.

Materials:

-

Dried and finely powdered plant material (e.g., leaves, stems, roots)

-

Extraction Solvent: Methanol with 1% Acetic Acid

-

5% Hydrochloric Acid (HCl)

-

Ammonium (B1175870) Hydroxide

-

Anhydrous Sodium Sulfate

-

0.22 µm Syringe Filters

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Weigh 1 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of Extraction Solvent (Methanol with 1% Acetic Acid).

-

Vortex thoroughly for 2 minutes.

-

Centrifuge at 4500 rpm for 5 minutes.

-

Collect the supernatant.

-

Repeat the extraction (steps 2-5) two more times and combine the supernatants.

-

Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

-

Optional Acid-Base Cleanup: a. Redissolve the dried extract in 20 mL of 5% HCl. b. Wash the acidic solution twice with 20 mL of dichloromethane to remove non-polar impurities. Discard the organic phase. c. Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide. d. Extract the alkaloids from the basified aqueous phase three times with 20 mL of dichloromethane. e. Combine the organic extracts and dry over anhydrous sodium sulfate. f. Filter and evaporate the solvent to dryness.

-

Reconstitute the final dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions for this compound:

Based on the fragmentation patterns of similar tropane alkaloids, the following MRM transitions are proposed for this compound (Precursor Ion [M+H]⁺: m/z 142.1). The optimal collision energies should be determined experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |

| This compound (Quantifier) | 142.1 | 124.1 | 0.05 |

| This compound (Qualifier) | 142.1 | 82.1 | 0.05 |

Data Presentation

The following tables summarize typical quantitative data for the analysis of tropane alkaloids, which can be used as a reference for method validation for this compound.

Table 1: Method Validation Parameters for Tropane Alkaloids

| Parameter | Atropine | Scopolamine |

| Linear Range (ng/mL) | 0.5 - 100 | 0.5 - 100 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| LOD (ng/mL) | 0.1 | 0.2 |

| LOQ (ng/mL) | 0.5 | 0.5 |

Table 2: Recovery and Precision Data in Plant Matrix

| Analyte | Spiked Conc. (ng/g) | Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=6) |

| Atropine | 5 | 95.2 | 4.8 | 6.2 |

| 50 | 98.1 | 3.5 | 5.1 | |

| 100 | 97.5 | 3.9 | 5.5 | |

| Scopolamine | 5 | 92.8 | 5.1 | 6.8 |

| 50 | 96.5 | 4.2 | 5.9 | |

| 100 | 95.9 | 4.5 | 6.1 |

Visualizations

Application Notes and Protocols for the Characterization of Pseudotropine using NMR and IR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudotropine is a tropane (B1204802) alkaloid and a derivative of tropinone. It serves as a precursor in the synthesis of various pharmaceuticals and is a significant compound in medicinal chemistry and drug development. Accurate structural characterization is crucial for quality control, regulatory compliance, and understanding its biological activity. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two powerful analytical techniques for elucidating molecular structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the determination of the molecular structure of organic compounds. ¹H NMR provides information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.

Data Presentation: NMR Spectral Data

The following tables summarize the characteristic chemical shifts for this compound. It is important to note that chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-5 | 3.20 - 3.30 | m | - |

| H-3 | ~4.1 | m | - |

| N-CH₃ | ~2.3 | s | - |

| H-2, H-4 (axial) | 1.90 - 2.10 | m | - |

| H-2, H-4 (equatorial) | 1.60 - 1.80 | m | - |

| H-6, H-7 (axial) | 1.90 - 2.10 | m | - |

| H-6, H-7 (equatorial) | 1.60 - 1.80 | m | - |

| OH | Variable | br s | - |

Note: The specific chemical shifts and multiplicities can be complex due to the bicyclic ring system and may require 2D NMR techniques for unambiguous assignment. The data presented is a compilation of typical values.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1, C-5 | ~62 |

| C-3 | ~68 |

| N-CH₃ | ~40 |

| C-2, C-4 | ~35 |

| C-6, C-7 | ~26 |

Note: Carbon chemical shifts are sensitive to the solvent and reference standard used.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The solution height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Acquire a ¹³C NMR spectrum. Typical parameters are:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration. Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: IR Spectral Data

The following table lists the characteristic IR absorption bands expected for this compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Alcohol | 3400 - 3200 | Strong, Broad |

| C-H stretch | Alkane (sp³) | 3000 - 2850 | Strong |

| C-N stretch | Amine | 1250 - 1020 | Medium |

| C-O stretch | Alcohol | 1260 - 1000 | Strong |

| O-H bend | Alcohol | 1440 - 1395 | Medium |

| C-H bend | Alkane | 1470 - 1350 | Variable |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for acquiring IR spectra of solid samples.

1. Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

2. Data Acquisition:

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum. Typical parameters are:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

3. Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed absorption frequencies with the known vibrational modes of the functional groups present in this compound (e.g., O-H, C-H, C-N, C-O).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and IR spectroscopy.

Caption: Workflow for this compound Characterization.

Conclusion

NMR and IR spectroscopy are indispensable tools for the comprehensive characterization of this compound. NMR spectroscopy provides detailed insights into the carbon-hydrogen framework, allowing for unambiguous structure elucidation and confirmation. IR spectroscopy offers a rapid method for identifying the key functional groups present in the molecule. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound, ensuring the quality and reliability of their work. The combination of these two spectroscopic techniques provides a robust analytical approach for the structural characterization of this important alkaloid.

Application Note: Protocol for the Extraction of Pseudotropine from Erythroxylum coca Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythroxylum coca, commonly known as the coca plant, is a rich source of tropane (B1204802) alkaloids, with cocaine being the most abundant and widely studied compound. In addition to cocaine, coca leaves contain a complex mixture of other alkaloids, including cinnamoylcocaine, ecgonine (B8798807) methyl ester, and various minor alkaloids. Among these minor constituents is pseudotropine, a diastereomer of tropine. While present in much smaller quantities than cocaine, the isolation and characterization of minor alkaloids like this compound are of significant interest for understanding the plant's biochemistry, for forensic analysis, and for potential pharmacological applications.

This document provides a detailed protocol for the extraction of this compound from coca leaves. The procedure is based on established principles of natural product chemistry, specifically the acid-base extraction of alkaloids, followed by chromatographic separation to isolate the target compound from a complex mixture. Given the low concentration of this compound in coca leaves, this protocol is designed for analytical and research-scale purifications.

Alkaloid Profile of Erythroxylum coca Leaves

The alkaloid content in coca leaves can vary depending on the species, variety, and cultivation conditions. However, a general profile of the major and some minor alkaloids is presented below. It is important to note that quantitative data for this compound is not widely available and its concentration is expected to be low.

| Alkaloid | Typical Concentration Range (% of dry leaf weight) | Notes |

| Cocaine | 0.5 - 1.5% | The primary alkaloid in E. coca. |

| Cinnamoylcocaine | Variable, typically lower than cocaine | A significant accompanying alkaloid. |

| Ecgonine Methyl Ester | Variable | A hydrolysis product of cocaine. |

| Benzoylecgonine | Variable | A primary metabolite of cocaine. |

| Tropacocaine | Minor | An ester of benzoic acid and this compound. |

| This compound | Minor/Trace | A diastereomer of tropine. |

| Hygrine | Minor | A pyrrolidine (B122466) alkaloid. |

| Cuscohygrine | Minor | A pyrrolidine alkaloid. |

Experimental Protocol: Extraction and Isolation of this compound

This protocol outlines a multi-step process for the extraction and purification of this compound from dried coca leaves. The general workflow involves initial solvent extraction, acid-base partitioning to isolate the total alkaloid fraction, and subsequent chromatographic separation to purify this compound.

Part 1: Total Alkaloid Extraction

This part of the protocol focuses on the extraction of the total alkaloid content from the plant material.

Materials:

-

Dried and finely powdered Erythroxylum coca leaves

-

10% Acetic acid in water

-

Concentrated ammonium (B1175870) hydroxide

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Filter paper and funnel

-

Separatory funnel (1 L)

-

Beakers and flasks

Procedure:

-

Maceration:

-

Weigh 100 g of finely powdered, dried coca leaves and place them in a 1 L Erlenmeyer flask.

-

Add 500 mL of methanol to the flask.

-

Seal the flask and macerate the plant material for 48 hours at room temperature with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the methanolic extract through filter paper to remove the plant debris.

-

Wash the residue with an additional 100 mL of methanol and combine the filtrates.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C until a thick, viscous residue is obtained.

-

-

Acid-Base Extraction:

-

Dissolve the residue in 200 mL of 10% acetic acid. The acidic solution protonates the alkaloids, making them water-soluble.

-

Transfer the acidic solution to a 1 L separatory funnel.

-

Wash the acidic solution with 100 mL of dichloromethane to remove non-alkaloidal, lipophilic impurities. Discard the organic (DCM) layer. Repeat this washing step twice.

-

Carefully basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the liberated alkaloids with 150 mL of dichloromethane. Shake the separatory funnel vigorously for 5 minutes and then allow the layers to separate.

-

Collect the lower organic layer. Repeat the extraction of the aqueous layer two more times with 100 mL of dichloromethane each.

-

Combine all the organic extracts.

-

-

Drying and Evaporation:

-

Dry the combined dichloromethane extract over anhydrous sodium sulfate.

-

Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

-

Part 2: Chromatographic Separation and Isolation of this compound

This part of the protocol describes the separation of the crude alkaloid mixture to isolate this compound. This will require column chromatography followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude total alkaloid extract

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Glass column for chromatography

-

Solvent system: Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:10:1 v/v/v, to be optimized)

-

Preparative TLC plates (silica gel)

-

Analytical TLC plates (silica gel)

-

Developing chamber for TLC

-

UV lamp (254 nm)

-

Dragendorff's reagent for alkaloid visualization

-